REACTION_CXSMILES
|
[Cl:1][CH:2]([Cl:8])[C:3](=O)[CH:4]=[CH:5]Cl.[CH3:9][N:10](C)[NH2:11]>C(OC)(C)(C)C>[Cl:1][CH:2]([Cl:8])[C:3]1[CH:4]=[CH:5][N:10]([CH3:9])[N:11]=1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC(C(C=CCl)=O)Cl
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
CN(N)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
34 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a sticky brown suspension had formed
|
Type
|
FILTRATION
|
Details
|
which was filtered through kieselguhr
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue (7.6 g of a viscous oil) was subjected to fractional distillation under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C1=NN(C=C1)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 23.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |